Mono-carboxy-isooctyl Phthalate-d4
Description
Molecular Identity and Classification
This compound represents a specialized analytical standard belonging to the category of stable isotope-labeled phthalate metabolites. This compound functions as a deuterated internal standard for analytical chemistry applications, specifically designed for mass spectrometric analysis of phthalate compounds in biological and environmental samples. The chemical identity of this compound is established through its systematic name 2-(((8-Carboxyoctan-2-yl)oxy)carbonyl)benzoic Acid-d4, which reflects both its structural framework and isotopic modification.
The compound is classified within multiple chemical categories that define its analytical and research applications. Primary classification places it within the phthalates group, representing compounds derived from phthalic acid and characterized by their diester structure. Secondary classification identifies it as a stable isotope compound, indicating the presence of non-radioactive isotopic substitution that maintains chemical stability while providing mass spectral differentiation. Tertiary classification designates it as a metabolite compound, reflecting its structural relationship to metabolic products of parent phthalate compounds.
The compound's registration and identification systems establish its unique chemical identity through various databases and reference systems. While specific registry numbers may vary across different chemical databases, the compound maintains consistent identification through its molecular formula and structural characteristics. The systematic approach to compound classification ensures reliable identification across multiple analytical platforms and research applications.
Structural Properties and Molecular Formula (C17H18D4O6)
The molecular formula C17H18D4O6 defines the precise atomic composition of this compound, establishing its molecular weight at 326.38 daltons. This formula reveals the incorporation of four deuterium atoms within a framework containing seventeen carbon atoms, eighteen hydrogen atoms, and six oxygen atoms. The deuterium substitution represents a targeted modification of the parent compound structure, maintaining overall molecular architecture while providing isotopic distinction for analytical purposes.
The structural framework of this compound centers around a benzene ring substituted with two carboxylic acid functionalities, characteristic of phthalic acid derivatives. One carboxylic acid group remains free, while the second forms an ester linkage with an isooctyl chain that terminates in a carboxylic acid functionality. This dicarboxylic acid structure provides multiple sites for chemical interactions and contributes to the compound's solubility characteristics and analytical behavior.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C17H18D4O6 |
| Molecular Weight | 326.38 daltons |
| Carbon Atoms | 17 |
| Hydrogen Atoms | 18 |
| Deuterium Atoms | 4 |
| Oxygen Atoms | 6 |
| Functional Groups | Carboxylic acids, Ester |
The ester linkage within the molecular structure connects the phthalic acid moiety to the carboxylated isooctyl chain, creating a bifunctional molecule with distinct chemical regions. The aromatic benzene ring provides structural stability and contributes to the compound's spectroscopic properties, while the aliphatic chain introduces flexibility and influences solubility characteristics. The terminal carboxylic acid group on the isooctyl chain represents a metabolic modification that distinguishes this compound from simple phthalate esters.
Physical and Chemical Characteristics
The physical and chemical properties of this compound reflect its complex molecular structure and deuterium incorporation. While specific experimental data for the deuterated compound may be limited, comparison with the non-deuterated analogue provides insight into expected physical characteristics. The parent compound mono-carboxy-isooctyl phthalate exhibits a density of 1.2±0.1 g/cm³, indicating relatively high density typical of substituted aromatic compounds.
Thermal properties of the non-deuterated analogue suggest corresponding characteristics for the deuterated version, with appropriate adjustments for isotopic effects. The boiling point of 524.4±35.0 °C at 760 mmHg reflects the compound's relatively high molecular weight and intermolecular hydrogen bonding capabilities. The flash point of 188.3±19.4 °C indicates moderate thermal stability under standard laboratory conditions.
Solubility characteristics demonstrate the compound's compatibility with various organic solvents while maintaining limited water solubility. The non-deuterated analogue shows solubility in dimethyl sulfoxide at 10 mg/mL, dimethylformamide at 10 mg/mL, dichloromethane at 5 mg/mL, and ethyl acetate at 5 mg/mL. These solubility patterns reflect the amphiphilic nature of the molecule, with the aromatic and aliphatic regions contributing different solubility characteristics.
| Physical Property | Value | Conditions |
|---|---|---|
| Purity | >95% | High Performance Liquid Chromatography |
| Storage Temperature | -20°C | Optimal preservation |
| Product Format | Neat | Standard analytical form |
The chemical stability of this compound under standard laboratory conditions enables its use as a reliable analytical standard. The compound requires storage at -20°C to maintain stability and prevent degradation over extended periods. The neat product format indicates high purity without additional solvents or stabilizers, essential for accurate analytical applications.
Isotopic Composition and Deuterium Labeling Patterns
The deuterium labeling pattern in this compound involves the strategic placement of four deuterium atoms within the molecular structure to provide mass spectral differentiation while preserving chemical behavior. The deuterium atoms replace specific hydrogen atoms in positions that maintain molecular stability and analytical utility. This isotopic substitution creates a mass difference of approximately 4 daltons compared to the non-deuterated analogue, enabling precise mass spectrometric differentiation during analytical procedures.
The selection of deuterium labeling positions follows established principles of stable isotope chemistry, targeting sites that provide optimal analytical performance while minimizing potential isotopic effects on chemical behavior. Deuterium incorporation typically occurs at positions that do not significantly alter the compound's physical properties or metabolic pathways, ensuring that the labeled compound serves as an accurate internal standard for analytical applications.
The isotopic purity of this compound represents a critical quality parameter for analytical applications. High-quality isotopically labeled compounds maintain deuterium incorporation levels exceeding 95% at labeled positions, minimizing interference from unlabeled material during mass spectrometric analysis. The isotopic composition verification through tandem mass spectral analysis confirms less than 1% contamination with the native compound, ensuring analytical accuracy.
| Isotopic Parameter | Specification |
|---|---|
| Deuterium Atoms | 4 |
| Mass Difference | ~4 daltons |
| Isotopic Purity | >95% |
| Native Contamination | <1% |
The deuterium labeling stability under various analytical conditions ensures consistent performance across different experimental protocols. The carbon-deuterium bonds exhibit greater stability compared to carbon-hydrogen bonds, reducing the likelihood of isotopic exchange under mild analytical conditions. This stability characteristic proves essential for quantitative analytical applications where consistent mass spectral behavior is required throughout the analytical procedure.
Structural Comparison with Non-deuterated Analogues
The structural comparison between this compound and its non-deuterated analogue reveals fundamental similarities with strategic isotopic modifications. The parent compound mono-carboxy-isooctyl phthalate possesses the molecular formula C17H22O6 with a molecular weight of 322.35 daltons. The deuterated version maintains identical connectivity and stereochemistry while incorporating four deuterium atoms, resulting in the molecular formula C17H18D4O6 and molecular weight of 326.38 daltons.
The structural framework remains consistent between both compounds, with the benzene ring maintaining its aromatic character and the ester linkage preserving its chemical functionality. The carboxylic acid groups in both versions exhibit identical chemical behavior, contributing to similar solubility patterns and analytical characteristics. The isooctyl chain structure remains unchanged, preserving the overall molecular flexibility and conformational properties.
| Compound Parameter | Non-deuterated | Deuterated |
|---|---|---|
| Molecular Formula | C17H22O6 | C17H18D4O6 |
| Molecular Weight | 322.35 | 326.38 |
| Hydrogen Atoms | 22 | 18 |
| Deuterium Atoms | 0 | 4 |
| Chemical Class | Benzoate ester | Benzoate ester |
The chemical classification of both compounds as benzoate esters reflects their shared structural foundation and functional group arrangements. This classification indicates similar chemical reactivity patterns and analytical behavior, with the primary difference being the mass spectral signature resulting from deuterium incorporation. The maintained structural integrity ensures that the deuterated compound serves as an accurate surrogate for the parent compound in analytical applications.
The comparative analysis extends to physical properties, where both compounds exhibit similar solubility characteristics and thermal stability profiles. The deuterium substitution produces minimal changes in bulk physical properties, maintaining the compound's utility as an analytical standard. The isotopic effect on boiling point, melting point, and solubility typically represents less than 1% variation, ensuring that analytical methods developed for the parent compound remain applicable to the deuterated version.
Properties
Molecular Formula |
C₁₇H₁₈D₄O₆ |
|---|---|
Molecular Weight |
326.38 |
Synonyms |
2-(((8-Carboxyoctan-2-yl)oxy)carbonyl)benzoic Acid-d4 |
Origin of Product |
United States |
Scientific Research Applications
Industrial Applications
Plasticization in PVC Products:
- Use as a Plasticizer: Mono-carboxy-isooctyl phthalate-d4 is utilized in enhancing the flexibility and durability of PVC materials. It is commonly found in various consumer products including toys, flooring, and automotive components .
- Coatings and Sealants: The compound is also used in coatings and sealants, improving their performance characteristics such as adhesion and weather resistance .
Research Applications
Toxicological Studies:
- Health Impact Assessments: Research has shown that exposure to DINP and its metabolites, including this compound, can lead to developmental and reproductive toxicity. Studies indicate that these compounds may disrupt endocrine functions, particularly affecting testosterone levels and reproductive organ development in animal models .
- Occupational Exposure Studies: Significant findings from studies indicate elevated levels of this compound in workers involved in PVC manufacturing. For instance, one study reported urinary concentrations significantly higher than those found in the general population, highlighting occupational risks associated with DINP exposure .
Environmental Impact Studies
Ecotoxicological Assessments:
- Aquatic Toxicity Evaluations: Research indicates that this compound has low hazard potential in aquatic environments. Studies have shown minimal adverse effects on aquatic organisms at concentrations below solubility limits .
- Soil Organism Studies: Investigations into soil organisms have similarly indicated that the concentrations of this compound do not exceed levels associated with harmful effects, suggesting a relatively low ecological risk .
Data Tables
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Industrial Manufacturing | Plasticizers for PVC products | Enhances flexibility and durability |
| Health Research | Occupational exposure assessments | Higher urinary concentrations in exposed workers |
| Environmental Studies | Aquatic toxicity assessments | Low hazard potential observed |
| Ecotoxicology | Soil organism impact studies | Minimal adverse effects noted |
Case Studies
Case Study 1: Occupational Exposure in PVC Manufacturing
A study conducted among PVC film manufacturing workers revealed that those directly handling DINP exhibited urinary concentrations of this compound averaging 50.5 µg/L post-shift, compared to 34.1 µg/L in non-exposed controls . This significant difference underscores the need for monitoring and regulation of exposure levels.
Case Study 2: Environmental Risk Assessment
An ecotoxicological assessment evaluated the effects of DINP metabolites on aquatic life. Results indicated that at concentrations up to saturation limits, no adverse effects were observed on survival or reproduction among test species, suggesting that while monitoring is essential, the immediate risk to aquatic ecosystems may be low .
Comparison with Similar Compounds
Structural Analogs and Deuterated Phthalates
The table below summarizes key properties of MCIOP-d4 and related compounds:
*Estimated based on structural analogs.
Key Observations:
- Branching vs. Linearity : MCIOP-d4’s branched isooctyl chain contrasts with linear analogs like DBP-d4, affecting chromatographic retention and lipid membrane interactions .
- Deuterium Placement : Unlike diethyl or dibutyl phthalate-d4 (deuterated alkyl chains), MCIOP-d4’s deuterium is likely positioned on the carboxyl group, optimizing isotopic separation in MS .
- Molecular Weight: Higher molecular weight compounds (e.g., Diisononyl Phthalate-d4) exhibit stronger hydrophobicity, suited for lipid-rich matrices, whereas MCIOP-d4 balances polarity for urinary biomonitoring .
Analytical Performance
- Sensitivity: MCIOP-d4’s deuterated carboxyl group reduces ion suppression in electrospray ionization (ESI)-MS compared to non-deuterated ISs like benzyl benzoate .
- Stability : Like diethyl phthalate-d4, MCIOP-d4 is stable at -20°C, though evidence lacks explicit degradation data .
- Purity: MCIOP-d4 (>95% HPLC purity) matches the standards of analogs like Mono-(7-carboxy-4-methylheptyl) Phthalate-d4, ensuring reliable quantification .
Commercial and Regulatory Aspects
- Suppliers: TRC dominates the supply of monoester ISs (e.g., MCIOP-d4, mBzP-d4), while SCRSTANDARD provides diester analogs .
- Regulatory Relevance : MCIOP-d4 supports compliance with EPA guidelines for phthalate exposure assessment, akin to DBP-d4 in EU-regulated studies .
Q & A
Basic Research Questions
Q. How is Mono-carboxy-isooctyl Phthalate-d4 utilized as an internal standard in analytical chemistry?
- Methodological Answer : this compound is employed in isotope dilution methods for quantifying phthalates in complex matrices (e.g., environmental or biological samples). Its deuterated structure provides distinct mass spectrometry (MS) and nuclear magnetic resonance (NMR) signals, enabling precise calibration and correction for matrix interferences. For example, deuterated phthalates like diethyl phthalate-d4 are spiked into samples as internal standards (IS) to normalize analyte recovery during GC-MS analysis . Protocols often involve spiking known concentrations of the deuterated compound before extraction to account for procedural losses .
Q. What are the critical steps in synthesizing high-purity this compound?
- Methodological Answer : Synthesis typically involves deuterium substitution at specific hydrogen sites (e.g., benzene ring or alkyl chains) via catalytic deuteration or acid-catalyzed exchange. Reaction conditions (temperature, solvent, catalyst) are optimized to maximize isotopic purity (>95%), as seen in similar compounds like Diisobutyl Phthalate-d4 . Post-synthesis purification via distillation or recrystallization removes non-deuterated byproducts. Quality control includes HPLC for purity assessment and MS/NMR to verify deuterium incorporation .
Advanced Research Questions
Q. How can researchers mitigate matrix effects when quantifying this compound in environmental or biological samples?
- Methodological Answer : Matrix effects (e.g., ion suppression in MS) are addressed using surrogate standards (e.g., di-n-butyl phthalate-d4) and advanced statistical methods. For left-censored data (concentrations below detection limits), the Nondetects and Data Analysis (NADA) R package applies regression on order statistics (ROS) to estimate means and correlations . Additionally, isotope dilution with deuterated analogs compensates for recovery variability, while method validation using certified reference materials (CRMs) ensures accuracy .
Q. What experimental designs are optimal for tracing metabolic pathways of this compound in biological systems?
- Methodological Answer : Deuterium labeling allows tracking via MS or NMR by monitoring mass shifts (e.g., +4 Da for d4-labeled compounds). In metabolic studies, the compound is administered to model organisms, and deuterated metabolites (e.g., monoesters) are isolated from urine or tissues. For example, deuterated phthalates like Cyclohexyl Butyl Phthalate-d4 are hydrolyzed by esterases, and their deuterated monoesters are quantified to map degradation pathways . Comparative studies with non-deuterated analogs control for isotopic effects on reaction kinetics .
Q. How can conflicting data on phthalate exposure and toxicity be resolved using this compound?
- Methodological Answer : Discrepancies often arise from variability in exposure routes, pharmacokinetics, or analytical methods. Deuterated standards improve data consistency by enabling precise exposure quantification. For example, in cumulative risk assessments, deuterated phthalates like di(2-ethylhexyl)phthalate-d4 are used to distinguish exogenous exposure from background contamination . Advanced statistical tools (e.g., principal component analysis) correlate exposure markers with health outcomes while controlling for confounders like co-exposure to other pollutants .
Methodological Notes
- Analytical Validation : Always include deuterated surrogates (e.g., diethyl phthalate-d4) during sample preparation to correct for extraction efficiency .
- Data Interpretation : Use isotopic purity certificates (e.g., >95% deuterium) to validate traceability in metabolic studies .
- Statistical Rigor : For censored data, apply nonparametric tests (e.g., Kendall’s tau) to assess correlations without assuming normality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
